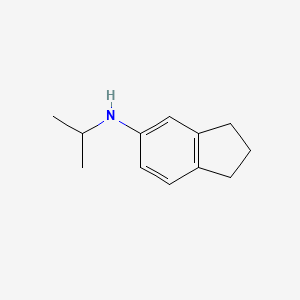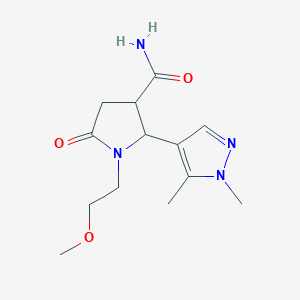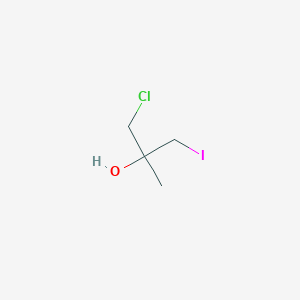
1-Chloro-3-iodo-2-methylpropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-iodo-2-methylpropan-2-OL is an organic compound that belongs to the class of halogenated alcohols. This compound is characterized by the presence of both chlorine and iodine atoms attached to a methylated propanol backbone. It is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-iodo-2-methylpropan-2-OL can be synthesized through a multi-step process involving the halogenation of 2-methylpropan-2-ol. One common method involves the initial chlorination of 2-methylpropan-2-ol using concentrated hydrochloric acid, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure the selective substitution of hydrogen atoms with halogens.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-iodo-2-methylpropan-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium bromide in acetone can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of 1-bromo-3-iodo-2-methylpropan-2-OL or 1-chloro-3-bromo-2-methylpropan-2-OL.
Oxidation: Formation of 3-iodo-2-methylpropanal or 3-iodo-2-methylpropanone.
Reduction: Formation of 2-methylpropan-2-ol or 2-methylpropane.
Scientific Research Applications
1-Chloro-3-iodo-2-methylpropan-2-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-Chloro-3-iodo-2-methylpropan-2-OL exerts its effects involves its interaction with molecular targets through halogen bonding and hydrogen bonding. The presence of both chlorine and iodine atoms allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-Chloro-3-iodopropane: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
1-Iodo-2-methylpropane: Another halogenated compound with different substitution patterns, affecting its chemical behavior.
tert-Butyl alcohol: A related alcohol with different halogenation, used in various industrial applications.
Uniqueness: 1-Chloro-3-iodo-2-methylpropan-2-OL is unique due to the presence of both chlorine and iodine atoms on a methylated propanol backbone, providing distinct reactivity and binding properties compared to other similar compounds. This dual halogenation allows for versatile applications in synthesis and research.
Properties
Molecular Formula |
C4H8ClIO |
|---|---|
Molecular Weight |
234.46 g/mol |
IUPAC Name |
1-chloro-3-iodo-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H8ClIO/c1-4(7,2-5)3-6/h7H,2-3H2,1H3 |
InChI Key |
MPGKHQBNIKPXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302554.png)

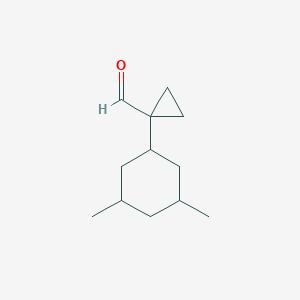
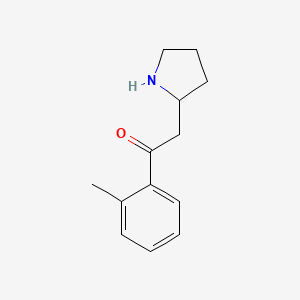

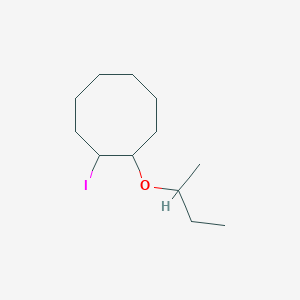



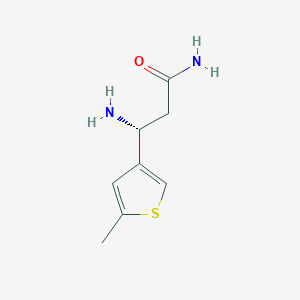
amine](/img/structure/B13302614.png)
